molecular formula C11H13BrClNO3 B3139459 5-bromo-2-chloro-N-(2,2-dimethoxyethyl)Benzamide CAS No. 477772-67-1

5-bromo-2-chloro-N-(2,2-dimethoxyethyl)Benzamide

Cat. No.: B3139459
CAS No.: 477772-67-1
M. Wt: 322.58 g/mol
InChI Key: ODPXKQQMCZZCFQ-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(2,2-dimethoxyethyl)Benzamide is a chemical compound with the molecular formula C11H13BrClNO3 and a molecular weight of 322.58 g/mol It is characterized by the presence of bromine, chlorine, and a dimethoxyethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(2,2-dimethoxyethyl)Benzamide typically involves the following steps:

    Bromination and Chlorination: The starting material, often a benzamide derivative, undergoes bromination and chlorination reactions to introduce the bromine and chlorine atoms at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-(2,2-dimethoxyethyl)Benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

5-bromo-2-chloro-N-(2,2-dimethoxyethyl)Benzamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(2,2-dimethoxyethyl)Benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-chloro-N,N-dimethylbenzamide: Similar structure but with dimethyl groups instead of the dimethoxyethyl group.

    5-bromo-2-chlorobenzamide: Lacks the dimethoxyethyl group, making it less complex.

    5-bromo-2-chloro-4’-ethoxy-diphenylmethane: Used as an intermediate in drug synthesis.

Uniqueness

The presence of the dimethoxyethyl group in 5-bromo-2-chloro-N-(2,2-dimethoxyethyl)Benzamide provides unique chemical properties, such as increased solubility and potential for specific biological interactions. This makes it distinct from other similar compounds and valuable for specialized applications in research and industry.

Properties

IUPAC Name

5-bromo-2-chloro-N-(2,2-dimethoxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO3/c1-16-10(17-2)6-14-11(15)8-5-7(12)3-4-9(8)13/h3-5,10H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPXKQQMCZZCFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=C(C=CC(=C1)Br)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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